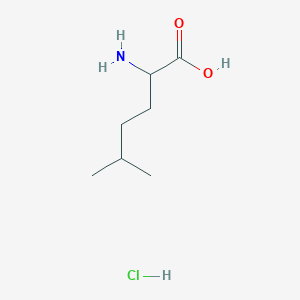

2-Amino-5-methylhexanoic acid hydrochloride

Beschreibung

2-Amino-5-methylhexanoic acid hydrochloride is a branched-chain amino acid derivative with the molecular formula C₇H₁₄NO₂·HCl. It exists in enantiomeric forms, with the (R) -isomer (CAS: 138751-02-7) and (S) -isomer (CAS: 31872-98-7) being commercially available . This compound is primarily utilized as a synthetic building block in peptide chemistry and pharmaceutical research. Its hydrochloride form enhances solubility in polar solvents, making it suitable for laboratory applications . Key physical properties include a melting point of 165–167°C (hydrochloride form) and optical rotation ([α]D²⁰ +30° in methanol) for the (S) -isomer . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion .

Eigenschaften

IUPAC Name |

2-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANUHWZITUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-44-9 | |

| Record name | 2-amino-5-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stereoselective Synthesis via Alkyl Cyanoacetate Condensation (WO1996038405A1)

A highly efficient and stereoselective method for preparing the S-enantiomer of this compound involves multiple steps starting from isovaleraldehyde and alkyl cyanoacetate. This method avoids the use of difficult reagents like n-butyllithium and low-temperature conditions, making it suitable for scale-up.

Condensation: Isovaleraldehyde is condensed with an alkyl cyanoacetate in the presence of a base (e.g., di-n-propylamine, diethylamine, piperidine) and optionally an acid (e.g., acetic acid) in an inert solvent such as hexane or toluene, or even solvent-free. This yields a 2-cyano-5-methylhex-2-enoic acid alkyl ester intermediate.

Reaction with Dialkyl Malonate: The alkyl ester reacts with a dialkyl malonate (preferably diethyl malonate) and a base to form 3-isobutylglutaric acid after hydrolysis and decarboxylation.

Anhydride Formation and Ammonolysis: The 3-isobutylglutaric acid is converted to its anhydride, which is then reacted with ammonia to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Resolution: The racemic mixture is resolved using chiral amines such as (R)-(+)-α-phenylethylamine to isolate the desired enantiomer.

Conversion to Hydrochloride Salt: The free amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Avoids expensive and hazardous reagents.

Operates under milder conditions.

Provides high enantiomeric purity.

Amenable to large-scale production.

Preparation via 2-Amino-5-methyl-benzenesulfonic Acid (DE19651040C2)

Another process involves the conversion of 2-amino-5-methyl-benzenesulfonic acid to 2-amino-5-methylphenol, which can be further transformed into the target amino acid hydrochloride salt.

The sulfonic acid or its salts are subjected to alkaline conditions with potassium hydroxide at elevated temperatures (~300 °C) under pressure.

The reaction mixture is acidified with mineral acids such as hydrochloric acid to precipitate the amino phenol intermediate.

The amino phenol is then converted into the hydrochloride salt.

Activated carbon treatment is used to clarify the solution before precipitation.

The process involves careful pH control (typically pH 4.5–6) and temperature management to optimize yield and purity.

Comparative Data Table of Preparation Methods

| Step/Parameter | Alkyl Cyanoacetate Route (WO1996038405A1) | Sulfonic Acid Route (DE19651040C2) |

|---|---|---|

| Starting Materials | Isovaleraldehyde, alkyl cyanoacetate, dialkyl malonate | 2-Amino-5-methyl-benzenesulfonic acid, KOH |

| Key Reaction Conditions | Room temp to reflux; base catalysis; inert solvents or solvent-free | High temp (~300 °C), high pressure (15–20 bar), alkaline |

| Stereoselectivity | High, using chiral resolution | Not specified, likely racemic |

| Use of Hazardous Reagents | Avoids n-butyllithium and low-temp steps | Requires handling of SO2 gas released during sulfite decomposition |

| Yield and Purity | High enantiomeric purity, efficient for scale-up | Moderate, requires purification steps |

| Salt Formation | Post-synthesis conversion with HCl | Acidification with HCl during isolation |

| Clarification | Not detailed | Activated carbon treatment at 100 °C |

Detailed Research Findings and Notes

The alkyl cyanoacetate method is noted for its stereoselectivity and operational simplicity compared to older methods requiring cryogenic conditions and pyrophoric reagents.

The sulfonic acid method involves a high-temperature autoclave reaction with potassium hydroxide, followed by acidification and purification steps to isolate the hydrochloride salt.

The stereochemistry of the final product is critical for biological activity; hence, methods incorporating chiral auxiliaries or resolution steps are preferred.

The use of activated carbon in the sulfonic acid method helps remove tarry impurities, improving product quality.

The hydrochloride salt form is typically obtained by careful acidification of the free amino acid or intermediate phenol salts under controlled pH and temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-5-methylhexanoic acid hydrochloride serves as a fundamental building block in organic synthesis. It is utilized in various chemical reactions, including:

- Reagent in Synthesis : Acts as a reagent for synthesizing other organic compounds.

- Oxidation and Reduction Reactions : The amino group can undergo oxidation to form oxo derivatives or reduction to yield amines or other reduced products.

- Substitution Reactions : The amino group can participate in substitution reactions with alkyl halides or acyl chlorides.

Biology

In biological research, AMHA has been studied for its potential activities, such as:

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth, thereby showing potential as an antimicrobial agent.

- Anticancer Activities : Research indicates that AMHA may induce apoptosis in cancer cells by interacting with specific signaling pathways, making it a candidate for further therapeutic exploration.

Medicine

The medical applications of this compound include:

- Neuropathic Pain Treatment : AMHA has been noted for its potential use in treating neuropathic diseases such as fibromyalgia and migraine. It acts similarly to other compounds like pregabalin, which is used for pain management and seizure control .

- Antibiotic Properties : Ongoing investigations are assessing its efficacy as an antibiotic agent against various pathogens.

Industry

In industrial applications, AMHA is used in the production of pharmaceuticals and other chemical products. Its unique chemical structure enhances solubility and stability, making it suitable for formulation into various drug delivery systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of AMHA against various bacterial strains. Results indicated that AMHA exhibited significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Neuropathic Pain Management

Research into the effectiveness of AMHA in treating neuropathic pain demonstrated promising results comparable to established treatments like pregabalin. Patients reported reduced pain levels and improved quality of life following treatment with AMHA derivatives.

Case Study 3: Plant Stress Resistance

AMHA has also been studied for its role as a plant elicitor, enhancing resistance against temperature stresses and pathogen infections in various crops. This application highlights its versatility beyond traditional medicinal uses .

Wirkmechanismus

The mechanism of action of 2-Amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-hex-5-ynoic Acid Methyl Ester Hydrochloride

- Structure: Contains a terminal alkyne group (hex-5-ynoic acid backbone).

- Molecular Formula: C₇H₁₂NO₂·HCl.

- Key Differences: The alkyne group introduces rigidity, unlike the methyl branch in 2-amino-5-methylhexanoic acid. Synthesis: Prepared via nucleophilic substitution, with ¹H NMR showing distinct peaks at δ 4.16 (t, 1H) and 3.71 (s, 3H) for the methyl ester . Applications: Used in click chemistry for bioconjugation, contrasting with the peptide synthesis focus of the target compound .

2-Amino-5-hexenoic Acid Hydrochloride

- Structure: Features a double bond (hexenoic acid backbone).

- Molecular Formula: C₆H₁₁NO₂·HCl.

- Key Differences: The double bond increases reactivity in cycloaddition reactions. Physical Properties: Hydrochloride form melts at 165–167°C (similar to the target compound) but lacks a methyl branch, altering solubility in nonpolar solvents . Applications: Used in studies of unsaturated amino acid metabolism, diverging from the target’s role in chiral synthesis .

5-Aminovaleric Acid Hydrochloride

- Structure: Linear five-carbon chain (C₅H₁₁NO₂·HCl).

- Key Differences :

Hexaminolevulinate Hydrochloride

- Structure: Hexyl ester of 5-aminolevulinic acid (C₁₁H₂₁NO₃·HCl).

- Key Differences: Ester group improves cell membrane permeability for photodynamic therapy. Purity & Stability: ≥95% purity with 4-year stability at -20°C, similar to the target’s storage requirements . Applications: Clinical use in cancer diagnosis vs. the target’s preclinical research applications .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The (R) -isomer of 2-amino-5-methylhexanoic acid hydrochloride shows higher enantiomeric purity (98%) compared to the (S) -isomer, affecting its utility in asymmetric synthesis .

- Reactivity Differences: The methyl branch in the target compound reduces nucleophilicity at the α-carbon compared to linear analogs like 5-aminovaleric acid, influencing its peptide coupling efficiency .

- Safety Profile: Unlike hexaminolevulinate (used clinically), the target compound lacks FDA approval due to toxicity risks, limiting its use to controlled research settings .

Biologische Aktivität

Overview

2-Amino-5-methylhexanoic acid hydrochloride is a derivative of the amino acid 2-amino-5-methylhexanoic acid, characterized by its hydrochloride salt form. This compound, with the molecular formula C7H16ClNO2, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. Its applications range from organic synthesis to potential therapeutic uses, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2-amino-5-methylhexanoic acid with hydrochloric acid, resulting in the formation of the hydrochloride salt. This process is crucial for enhancing the solubility and stability of the compound, making it suitable for various applications in scientific research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects by binding to target proteins or enzymes, which leads to alterations in their activity. For instance, it may inhibit bacterial growth by disrupting essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications as an antibiotic agent. The compound's mechanism involves interference with bacterial metabolic processes, thereby inhibiting growth and proliferation .

2. Anticancer Effects

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy. The activation of apoptotic pathways could be linked to its ability to interact with specific cellular receptors or enzymes involved in cell survival and death.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in PMC highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Potential

Another research article focused on the compound's anticancer properties, reporting that treatment with this compound led to a marked reduction in cell viability in various cancer cell lines. The study suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest at specific phases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-methylhexanoic Acid | Similar backbone | Moderate antimicrobial properties |

| Cycloleucine | Contains a cyclic structure | Diverse biological activities |

| Pregabalin | Related derivative | Neuropathic pain relief |

This table illustrates how this compound stands out due to its specific structural characteristics and biological activities.

Q & A

Q. What synthetic routes are most effective for producing 2-amino-5-methylhexanoic acid hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways involving condensation reactions. A common method involves the Michael addition of methyl acetoacetate with an appropriate amine, followed by hydrolysis and salt formation with HCl . For optimization, parameters like solvent choice (e.g., anhydrous DMF), temperature (20–120°C), and catalyst selection (e.g., Lewis acids) significantly impact yield and purity. Reaction progress can be monitored via TLC or HPLC to refine stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- FT-IR for identifying functional groups (e.g., amino, carboxylate, and ketone moieties).

- HPLC or LC-MS to assess purity (>95% by area normalization).

- Elemental analysis (C, H, N, Cl) to validate molecular formula consistency .

Q. How should this compound be stored to ensure long-term stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation risks include hydrolysis of the ester group and oxidation of the amino moiety. Regular stability testing via HPLC is recommended for batches stored >6 months .

Q. What structural features of this compound influence its reactivity in downstream reactions?

The compound’s reactivity is governed by its amino group (nucleophilic), ketone (electrophilic), and ester moiety (susceptible to hydrolysis). Steric effects from the methyl group at position 5 may hinder nucleophilic attack at adjacent sites, requiring tailored reaction conditions (e.g., elevated temperatures for acylation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent purity) or structural impurities. Mitigation strategies include:

- Reproducing assays with standardized protocols (e.g., fixed enzyme concentrations).

- Structural verification of derivatives via X-ray crystallography.

- Dose-response studies to identify non-linear activity trends .

Q. What experimental approaches are used to study the mechanism of action of this compound in enzyme inhibition?

- Kinetic assays : Measure and under varying substrate concentrations to determine competitive/non-competitive inhibition.

- Docking simulations : Use software like AutoDock to predict binding affinities to target enzymes (e.g., oxidoreductases).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme interactions .

Q. How can synthetic yields of this compound be improved for gram-scale production?

- Catalyst optimization : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to enhance recyclability.

- Flow chemistry : Continuous processing minimizes side reactions and improves heat management.

- In-line purification : Integrate scavenger resins to remove unreacted intermediates .

Q. What strategies are employed to evaluate the compound’s pharmacokinetic properties in preclinical models?

- In vitro assays : Caco-2 cell monolayers for permeability assessment.

- Plasma stability studies : Incubate with rodent plasma to measure half-life.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Q. How do structural modifications at the methyl or carboxylate positions alter the compound’s bioactivity?

- Methyl group replacement : Substitute with ethyl or trifluoromethyl to assess steric/electronic effects on receptor binding.

- Ester-to-amide conversion : Enhances metabolic stability but may reduce solubility.

- Salt variation : Replace HCl with mesylate to improve crystallinity .

Q. What computational tools are leveraged to predict the compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Model conformational changes in target proteins upon ligand binding.

- QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity.

- Free-energy perturbation (FEP) : Calculate binding affinity differences between analogs .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR alongside enzyme assays) .

- Scale-Up Challenges : Pilot reactions in microreactors to identify exothermic risks before kilolab production .

- Biological Replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.